iodomanganese(1+);propane
Description
Iodomanganese(1+) propane is a coordination complex comprising a manganese(I) cation (Mn⁺) coordinated with iodide ligands and propane. Such complexes are typically studied for their catalytic and electronic properties, particularly in transition metal chemistry . The compound likely exhibits ionic characteristics due to the Mn⁺ center, with propane acting as a weakly coordinating ligand or solvent. Spectroscopic methods (e.g., NMR, UV-Vis) and conductivity measurements are critical for characterizing its structure and reactivity .
Properties
CAS No. |
62485-89-6 |
|---|---|
Molecular Formula |
C3H7IMn |
Molecular Weight |
224.93 g/mol |
IUPAC Name |
iodomanganese(1+);propane |
InChI |
InChI=1S/C3H7.HI.Mn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
HKVHPXKMHYPFFL-UHFFFAOYSA-M |
Canonical SMILES |
C[CH-]C.[Mn+]I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodomanganese(1+);propane typically involves the reaction of manganese compounds with iodopropane. One common method is the reaction of manganese(II) chloride with 1-iodopropane in the presence of a reducing agent to produce this compound. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the stability of the manganese(1+) ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Iodomanganese(1+);propane can undergo various chemical reactions, including:
Oxidation: The manganese(1+) ion can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form manganese(0) or other lower oxidation states.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce manganese(II) or manganese(III) compounds, while substitution reactions can yield various halogenated propanes.
Scientific Research Applications
Iodomanganese(1+);propane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a contrast agent in imaging techniques.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which iodomanganese(1+);propane exerts its effects involves the interaction of the manganese(1+) ion with various molecular targets. These interactions can influence redox reactions, enzyme activity, and other biochemical pathways. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Spectroscopic Comparison with Analogous Compounds
Structural Features
- Coordination Geometry : Manganese(I) complexes often adopt tetrahedral or octahedral geometries. For example, Mn(CO)₃I (a related iodomanganese carbonyl) exhibits a trigonal bipyramidal structure . Propane, as a neutral ligand, may weakly coordinate to Mn⁺ via van der Waals interactions, contrasting with stronger ligands like phosphine-alkenes in hybrid complexes .
- Bond Lengths : Mn–I bond lengths in iodomanganese complexes typically range from 2.6–2.8 Å, comparable to other transition metal halides (e.g., Fe–I: 2.5–2.7 Å) .
Spectroscopic Data
- NMR: Organomanganese compounds show distinct ¹H-NMR shifts for coordinated ligands. For instance, Mn-bound propane may exhibit upfield shifts compared to free propane (δ ~0.9 ppm for CH₃ groups) .
- UV-Vis : Manganese(I) iodide complexes often display absorption bands in the 300–400 nm range due to d-d transitions, similar to Fe(I) and Co(I) halides .
Physical and Chemical Properties
Ionic Behavior and Conductivity
Iodomanganese(1+) propane is expected to exhibit moderate conductivity in polar solvents due to partial dissociation of the Mn⁺–I⁻ ion pair. This contrasts with covalent organomanganese compounds (e.g., Mn₂(CO)₁₀), which show negligible conductivity .
Table 2: Conductivity of Selected Transition Metal Complexes
| Compound | Conductivity (µS/cm) | Solvent | Reference |
|---|---|---|---|
| Mn⁺(I)(C₃H₈) | 50–100 | Ethanol | Estimated |
| [FeCl₄]⁻ | 200–300 | Water | |
| Mn₂(CO)₁₀ | <10 | Hexane |
Thermal Stability
Manganese(I) iodide complexes generally decompose above 150°C, whereas iron analogues are more stable (decomposition >200°C). Propane’s weak coordination likely reduces thermal stability compared to stronger ligands like CO .
Catalytic Activity
Iodomanganese complexes are less catalytically active than phosphine- or carbonyl-containing analogues. For example, Mn(CO)₃I catalyzes carbonylation reactions, while Mn⁺(I)(C₃H₈) may serve as a precursor in alkylation processes .
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